Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate
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Overview
Description
Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate is a chemical compound with the molecular formula C10H21N3·HCl·2H2O. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate typically involves the reaction of 1-methyl-4-piperidone with malononitrile in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 25-30°C. The product is then purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a crystalline solid and is packaged under inert conditions to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: A similar compound with a piperazine ring instead of a piperidine ring.
1-Methyl-4-piperidone: A precursor in the synthesis of Malononitrile, (1-methyl-4-piperidinyl)-, hydrochloride, dihydrate.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dihydrate form also provides stability and ease of handling in various industrial and research settings.
Properties
CAS No. |
101756-36-9 |
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Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-4-yl)propanedinitrile;chloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-12-4-2-8(3-5-12)9(6-10)7-11;/h8-9H,2-5H2,1H3;1H |
InChI Key |
ZSRQMXPWMSHUMT-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(CC1)C(C#N)C#N.[Cl-] |
Origin of Product |
United States |
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